molecular formula C5H19O10P3 B14670765 Phosphorous acid--cyclopentanol (3/1) CAS No. 36761-38-3

Phosphorous acid--cyclopentanol (3/1)

Cat. No.: B14670765
CAS No.: 36761-38-3
M. Wt: 332.12 g/mol
InChI Key: MJALVYWCAPRNGX-UHFFFAOYSA-N
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Description

Phosphorous acid–cyclopentanol (3/1) is a molecular adduct comprising phosphorous acid (H₃PO₃) and cyclopentanol (C₅H₁₀O) in a 3:1 molar ratio. Cyclopentanol, a cyclic secondary alcohol, is traditionally synthesized via the hydration of cyclopentene or through hydrogenative rearrangement of biomass-derived furfurals . The 3:1 adduct likely exploits the hydrogen-bonding capacity of phosphorous acid to stabilize cyclopentanol, enhancing its thermal stability or reactivity in specific applications. However, direct studies on this compound are sparse, necessitating inferences from its components and analogous systems.

Properties

CAS No.

36761-38-3

Molecular Formula

C5H19O10P3

Molecular Weight

332.12 g/mol

IUPAC Name

cyclopentanol;phosphorous acid

InChI

InChI=1S/C5H10O.3H3O3P/c6-5-3-1-2-4-5;3*1-4(2)3/h5-6H,1-4H2;3*1-3H

InChI Key

MJALVYWCAPRNGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)O.OP(O)O.OP(O)O.OP(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid–cyclopentanol (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions .

Common Reagents and Conditions

Major Products

    Oxidation: Cyclopentanone

    Reduction: Phosphine

    Substitution: Cyclopentyl halides

Comparison with Similar Compounds

Cyclopentanol Derivatives
Compound Molecular Formula Key Properties/Applications Synthesis Method Reference
Cyclopentanol C₅H₁₀O Precursor to cyclopentanone; solvent Hydration of cyclopentene
2-Amino Cyclopentanol C₅H₁₁NO Chiral building block for pharmaceuticals Amination of cyclopentanol
Cyclopentanone C₅H₈O Ketone used in polymer synthesis Oxidation of cyclopentanol (H₂CrO₄)

Key Differences :

  • Unlike 2-amino cyclopentanol, which introduces an amino group for chiral synthesis, the 3:1 adduct leverages phosphorous acid for acid-base interactions, possibly enhancing its utility in tandem catalysis or flame retardancy .
Phosphorous Acid Adducts
Compound Molecular Formula Key Properties/Applications Stability/Detectability Reference
Phenylphosphonic Acid C₆H₇O₃P Flame retardant; corrosion inhibitor Not detected in PCB combustion
Phosphorous Acid H₃PO₃ Reducing agent; flame retardant synergist Stable in aqueous solutions

Key Differences :

  • Phosphorous acid–cyclopentanol (3/1) contrasts with phenylphosphonic acid in its organic-inorganic hybrid structure, which may reduce volatility compared to purely aromatic phosphorus compounds.
  • Unlike phenylphosphonic acid, which is undetectable in certain combustion byproducts, the 3:1 adduct’s stability under thermal stress remains uncharacterized .
Cyclopentane Carboxylic Acid Derivatives
Compound Molecular Formula Applications Structural Feature Reference
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid C₁₂H₁₃FO₂ Pharmaceutical intermediate Fluorinated aromatic substituent
1-(Phenylsulfanyl)cyclopentane-1-carboxylic Acid C₁₂H₁₂O₂S Synthetic intermediate Sulfur-containing substituent

Key Differences :

  • The 3:1 adduct lacks the carboxylic acid functionality present in these derivatives, limiting its direct use in carboxylation reactions but expanding its utility in acid-catalyzed processes .

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